molecular formula C5H8N2 B074914 Pyrrolidine-1-carbonitrile CAS No. 1530-88-7

Pyrrolidine-1-carbonitrile

Cat. No.: B074914
CAS No.: 1530-88-7
M. Wt: 96.13 g/mol
InChI Key: QJRYYOWARFCJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyano-pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with a cyano group attached to the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyano-pyrrolidine can be synthesized through several methods. One common approach involves the cyclization of L-proline derivatives. For instance, L-proline can be acylated with thionyl chloride to form L-proline chloride, which is then reacted with ammonia to produce L-proline amide. This amide is further reacted with chloroacetyl chloride to obtain (2S)-N-chloracetyl-2-carbamoyl pyrrolidine, which undergoes dehydration with phosphorus oxychloride to yield (2S)-N-chloracetyl-2-cyano-pyrrolidine .

Industrial Production Methods: Industrial production of cyano-pyrrolidine typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cyano-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Cyano-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a scaffold for the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • Pyrrolidine
  • Pyrrolizine
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Properties

IUPAC Name

pyrrolidine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-5-7-3-1-2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRYYOWARFCJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165192
Record name Pyrrolidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-88-7
Record name 1-Pyrrolidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1530-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinecarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrolidine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidine-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Pyrrolidinecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF8MV7L37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
Pyrrolidine-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
Pyrrolidine-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
Pyrrolidine-1-carbonitrile
Reactant of Route 5
Pyrrolidine-1-carbonitrile
Reactant of Route 6
Pyrrolidine-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.